molecular formula C12H6N4O10S B11974216 2,4-Dinitrophenyl sulfone CAS No. 2486-12-6

2,4-Dinitrophenyl sulfone

Cat. No.: B11974216
CAS No.: 2486-12-6
M. Wt: 398.26 g/mol
InChI Key: AFGYVZLIKYTRAH-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl sulfone: is an organic compound with the molecular formula C12H6N4O10S . It is a derivative of phenyl sulfone, where two nitro groups are attached to the phenyl ring at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl sulfone can be synthesized through the oxidation of 2,4-dinitrophenyl sulfide. The general method involves dissolving the sulfide in ethanol and mixing it with an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out under mild heating conditions to ensure complete oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrazine, sodium hydroxide.

Major Products:

Mechanism of Action

The primary mechanism of action of 2,4-dinitrophenyl sulfone involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased proton leakage and reduced ATP production. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing its protonophoric activity .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares similar nitro groups but differs in its overall structure and applications.

    2,4-Dinitrochlorobenzene: Used in similar substitution reactions but has different reactivity and applications.

    2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.

Uniqueness: 2,4-Dinitrophenyl sulfone is unique due to its dual nitro groups and sulfone functionality, which provide distinct reactivity patterns and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in mitochondrial uncoupling make it a valuable compound in both research and industrial applications .

Properties

CAS No.

2486-12-6

Molecular Formula

C12H6N4O10S

Molecular Weight

398.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H

InChI Key

AFGYVZLIKYTRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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